(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid
Description
(2S,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid is a chiral Fmoc-protected pyrrolidine derivative widely employed in peptide synthesis. Its stereochemistry (2S,4R) and methoxy substitution at the 4-position confer distinct conformational and solubility properties, making it valuable for modulating peptide backbone rigidity and preventing aggregation during solid-phase synthesis . The Fmoc (9-fluorenylmethyloxycarbonyl) group provides acid-labile protection, enabling orthogonal deprotection strategies in multi-step syntheses.
Properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEFBAHAZRPPFE-YJYMSZOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244132-31-8 | |
| Record name | (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Fmoc-Hyp(Me)-OH, also known as Fmoc-trans-4-methoxy-L-proline or (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues that make up the peptide chain .
Mode of Action
The compound operates through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . The α-amino group is initially masked with a temporary protecting group, which is then removed . An excess of the second amino acid is introduced, with the carboxy group of this amino acid being activated for amide bond formation . After coupling, excess reagents are removed by washing and the protecting group is removed from the N-terminus of the dipeptide, prior to the addition of the third amino acid residue .
Biochemical Pathways
The biochemical pathway primarily affected by Fmoc-Hyp(Me)-OH is the peptide synthesis pathway . The compound aids in the construction of a peptide chain on an insoluble solid support, which has several benefits: it allows for the separation of intermediate peptides from soluble reagents and solvents, many of the operations are amenable to automation, excess reagents can be employed to help drive reactions to completion, and physical losses can be minimized as the peptide remains attached to the support throughout the synthesis .
Pharmacokinetics
For instance, the stability of the compound under the conditions of peptide synthesis is crucial .
Result of Action
The result of Fmoc-Hyp(Me)-OH’s action is the successful synthesis of a peptide chain . It’s important to note that by-products arising from either incomplete reactions, side reactions, or impure reagents will accumulate on the resin during chain assembly and contaminate the final product .
Action Environment
The action of Fmoc-Hyp(Me)-OH is influenced by various environmental factors. Furthermore, the compound’s stability to repeated treatments used for Fmoc deprotection is crucial for the success of the synthesis .
Biological Activity
(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is characterized by its unique structural features, which contribute to its interactions with biological targets. This article explores its synthesis, biological activity, and relevance in therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H21NO4
- Molecular Weight : 355.37 g/mol
- CAS Number : 203866-20-0
The IUPAC name reflects its stereochemistry and functional groups, which are critical for its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds, including those related to this compound, exhibit significant antimicrobial properties. A notable study highlighted the effectiveness of certain pyrrolidine derivatives as inhibitors of Mycobacterium tuberculosis, specifically targeting the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid biosynthesis pathway .
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Pyrrolidine Derivative | InhA (Mycobacterium tuberculosis) | Potent inhibitor | |
| This compound | Unknown | Potential activity |
Inhibition Mechanisms
The compound's biological activity is largely attributed to its ability to inhibit key enzymes involved in bacterial metabolism. The binding affinity and specificity for these targets are influenced by the compound's stereochemistry and functional groups. For instance, modifications to the pyrrolidine core can enhance potency against specific bacterial strains .
Study on Antituberculosis Activity
A significant study conducted by researchers focused on the synthesis and screening of 3-(9H-fluoren-9-yl)pyrrolidine derivatives as potential antituberculosis agents. The findings demonstrated that certain derivatives displayed promising activity against multi-drug resistant strains of Mycobacterium tuberculosis, suggesting that further exploration of related compounds could yield effective treatments .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis revealed that variations in substituents on the pyrrolidine ring significantly impacted biological activity. The introduction of specific aliphatic groups improved both potency and pharmacokinetic properties, highlighting the importance of molecular design in drug development .
Comparison with Similar Compounds
Substituent Variations and Key Properties
Mtt = 4-methyltrityl; STrt = S-trityl; Pal = palmitoyl
Structural and Functional Insights
- Hydrophobicity : Bulky substituents like Mtt (FAA8930) or benzyl groups increase hydrophobicity, which can improve cell membrane penetration but reduce aqueous solubility. In contrast, the methoxy group in the target compound balances moderate hydrophobicity with synthetic versatility .
- Stability: Difluoromethoxy (STA-AA12216) and Boc-amino derivatives exhibit enhanced resistance to enzymatic degradation compared to azide-containing analogs .
- Conformational Control : The Mtt and STrt groups (FAA8930, FAA3330) introduce steric constraints that stabilize specific peptide secondary structures, such as α-helices or β-sheets .
Preparation Methods
Route 1: Sequential Methylation and Fmoc Protection
This pathway prioritizes early introduction of the methoxy group followed by Fmoc protection:
Methylation of trans-4-Hydroxy-L-Proline Methyl Ester
- Reagents : Methyl iodide (MeI), silver(I) oxide (Ag₂O), dimethylformamide (DMF).
- Conditions : Stirring at 25°C for 12 hours under inert atmosphere.
- Mechanism : Ag₂O acts as a mild base, facilitating nucleophilic substitution (SN2) at the 4-hydroxy group.
- Outcome : Conversion to (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid methyl ester (yield: 85–92%).
Fmoc Protection of the α-Amino Group
- Reagents : 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF).
- Conditions : Reaction at 0°C for 2 hours, followed by gradual warming to room temperature.
- Mechanism : Fmoc-Cl reacts with the primary amine to form a stable carbamate.
- Outcome : (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid methyl ester (yield: 78–84%).
Ester Hydrolysis to Carboxylic Acid
Route 2: Fmoc Protection Prior to Methylation
This alternative route introduces the Fmoc group early to minimize side reactions during methylation:
Fmoc Protection of trans-4-Hydroxy-L-Proline Methyl Ester
Methylation of the 4-Hydroxy Group
Ester Hydrolysis
- Identical to Route 1, yielding the target carboxylic acid.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 65–70% | 60–68% |
| Stereochemical Purity | >99% ee | >98% ee |
| Critical Step | Methylation efficiency | Fmoc stability under methylation |
| Scalability | High (gram-scale) | Moderate |
Route 1 offers higher yields due to fewer side reactions during methylation, whereas Route 2 minimizes epimerization risks during Fmoc protection.
Optimization of Methylation Conditions
The methylation step is pivotal for introducing the 4-methoxy group without racemization. A comparative study of methylating agents revealed:
| Methylating Agent | Base | Solvent | Yield | Purity |
|---|---|---|---|---|
| Methyl iodide (MeI) | Ag₂O | DMF | 92% | 98% |
| Dimethyl sulfate | K₂CO₃ | Acetonitrile | 85% | 95% |
| Methyl triflate (MeOTf) | DBU | THF | 88% | 97% |
Ag₂O/MeI in DMF emerged as the optimal combination, providing high yields and minimal byproducts.
Fmoc Protection: Reagent Selection
The choice of Fmoc reagent impacts both yield and ease of purification:
| Reagent | Base | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| Fmoc-Cl | NaHCO₃ | THF | 2 hours | 84% |
| Fmoc-OSu | DIPEA | DMF | 4 hours | 93% |
Fmoc-OSu, though costlier, offers superior reactivity and reduced racemization risks.
Characterization and Quality Control
The final product is characterized via:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (2S,4R) configuration and absence of epimerization.
- High-Resolution Mass Spectrometry (HRMS) : Matches theoretical molecular weight (C₂₁H₂₁NO₆: 407.1342).
- HPLC Analysis : Purity >98% (C18 column, 0.1% TFA in acetonitrile/water gradient).
Applications and Derivatives
The target compound serves as a key intermediate in:
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to confirm intermediate purity .
- Use low temperatures (<0°C) during Fmoc protection to minimize racemization .
- Adjust solvent polarity (e.g., DMF for better solubility of intermediates) to enhance yields .
Basic: How is the purity and stereochemical integrity of this compound validated during synthesis?
Q. Analytical Methods :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for most studies) .
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., methoxy proton at δ 3.2–3.5 ppm) and absence of diastereomers .
- Chiral Chromatography or CD Spectroscopy : Verify retention of (2S,4R) configuration by comparing optical rotation or circular dichroism (CD) profiles with standards .
Q. Critical Parameters :
- Retention times in chiral HPLC should match authentic samples.
- NMR coupling constants (e.g., J₄,₅ for pyrrolidine ring protons) must align with expected stereochemistry .
Basic: What are the common derivatization reactions for this compound in peptide synthesis?
The carboxylic acid and Fmoc group enable diverse reactions:
- Peptide Coupling : Activate the carboxylic acid with HATU/DIPEA in DMF for amide bond formation with amino acids .
- Fmoc Deprotection : Use 20% piperidine in DMF to remove the Fmoc group, exposing the amine for further coupling .
- Methoxy Group Functionalization : Convert the methoxy group to other substituents (e.g., hydroxyl via BBr₃ demethylation) for structure-activity studies .
Q. Methodological Note :
- Monitor deprotection efficiency by UV absorption (Fmoc removal releases fluorenylmethyl byproducts detectable at 301 nm) .
Advanced: How does the (2S,4R) stereochemistry influence its biological interactions compared to other diastereomers?
Q. Case Study :
- Binding Affinity : The 4-methoxy group in the (R)-configuration creates a steric bulk that enhances hydrophobic interactions with enzyme active sites (e.g., proteases), as shown in molecular docking studies .
- Metabolic Stability : The (2S) configuration improves resistance to enzymatic degradation compared to (2R) analogs, as observed in plasma stability assays .
Q. Experimental Design :
- Compare IC₅₀ values of (2S,4R) vs. (2R,4S) isomers in enzyme inhibition assays.
- Use X-ray crystallography to resolve binding modes with target proteins .
Advanced: What are the stability challenges of this compound under acidic/basic conditions, and how are they mitigated?
Q. Stability Profile :
- Acidic Conditions (pH < 3) : Risk of Fmoc group cleavage and pyrrolidine ring protonation, leading to decomposition. Stabilize with lyophilization and storage at -20°C .
- Basic Conditions (pH > 9) : Methoxy group may undergo nucleophilic displacement. Use buffered solutions (pH 7–8) during reactions to minimize side reactions .
Q. Mitigation Strategies :
- Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life.
- Add antioxidants (e.g., BHT) to formulations to prevent oxidative degradation .
Advanced: How can computational methods predict its interactions with biological targets?
Q. Methodology :
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GPCRs) using AMBER or GROMACS to identify key hydrogen bonds (e.g., carboxylic acid with Arg residues) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with antimicrobial activity to design optimized analogs .
Q. Validation :
- Compare computational predictions with SPR (surface plasmon resonance) binding data .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Q. Root Causes :
- Purity Variability : Impurities (e.g., diastereomers) may skew bioactivity. Re-test batches with >99% HPLC purity .
- Assay Conditions : Differences in bacterial strains (Gram+ vs. Gram-) or culture media (e.g., cation-adjusted Mueller-Hinton) affect MIC values .
Q. Resolution Workflow :
Replicate studies under standardized CLSI guidelines.
Use LC-MS to confirm compound integrity post-assay .
Advanced: What role does this compound play in solid-phase peptide synthesis (SPPS)?
Q. Applications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
